Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate
Description
Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate is a structurally complex molecule featuring dual orthogonal protecting groups and a sulfur-containing linkage. The compound includes:
- A tert-butyl ester moiety at the terminal carboxyl group, providing steric protection against nucleophilic attack.
- A tert-butoxycarbonyl (Boc) group at the 2-position, commonly used for amine protection in peptide synthesis.
- A phenylmethoxycarbonyl (Cbz) group attached via an ethylsulfanyl (-SCH2CH2-) linker at the 4-position, offering orthogonal deprotection compatibility with the Boc group.
This combination of functional groups suggests its utility in multi-step organic syntheses, particularly in peptide or peptidomimetic chemistry, where sequential deprotection strategies are critical .
Properties
CAS No. |
210354-30-6 |
|---|---|
Molecular Formula |
C23H36N2O6S |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate |
InChI |
InChI=1S/C23H36N2O6S/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)12-14-32-15-13-24-20(27)29-16-17-10-8-7-9-11-17/h7-11,18H,12-16H2,1-6H3,(H,24,27)(H,25,28) |
InChI Key |
ACKDHXOKKZFQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCSCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate involves multiple steps, typically starting with the protection of amino groups using tert-butyl and phenylmethoxycarbonyl groups. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate and phenylmethoxycarbonyl chloride. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines
Scientific Research Applications
Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to interact with biological molecules.
Medicine: Research involving drug development often utilizes this compound to study its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)methionylphenylalanine (CAS 74825-73-3)
- Key Features :
- Contains a Boc-protected methionine residue linked to phenylalanine.
- Includes a methylsulfanyl (-SCH3) group in place of the ethylsulfanyl linker.
- Both compounds employ Boc protection but lack the dual Boc/Cbz strategy seen in the target molecule.
(S)-Benzyl 2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate (CAS 385802-84-6)
- Key Features: Features a Boc-protected amine and a benzyl ester (Cbz analogue) at the carboxyl terminus. Incorporates a dimethylamino (-N(CH3)2) group instead of the ethylsulfanyl-Cbz moiety.
- Comparison: The dimethylamino group introduces basicity, which may alter solubility and reactivity in acidic conditions compared to the neutral ethylsulfanyl linker . Like the target compound, this derivative employs orthogonal protection (Boc + benzyl ester), but the absence of sulfur limits its utility in disulfide bond formation or metal chelation.
tert-Butyl 7-Benzyl-4-[2-(1,2,7-thiadiazepin-4-yl)ethenyl]-1,1-dioxo-1,2,7-thiadiazepine-2-carboxylate (CAS 7231-24-5)
- Key Features :
- Contains a thiadiazepine core with a Boc-protected amine and sulfur heteroatoms.
- Comparison: The sulfur-rich heterocyclic structure contrasts with the linear butanoate backbone of the target compound, suggesting divergent applications (e.g., medicinal chemistry vs. peptide synthesis) . Both molecules leverage sulfur atoms for stability or reactivity, but the ethylsulfanyl linker in the target compound offers greater flexibility.
Comparative Data Table
*Molecular weights estimated from structural formulas.
Research Findings
- Sulfur Reactivity: The ethylsulfanyl linker enables thiol-disulfide exchange reactions, a feature absent in dimethylamino or methylsulfanyl analogues .
- Solubility : The tert-butyl ester and Cbz group enhance lipophilicity compared to benzyl ester derivatives, impacting membrane permeability in drug design contexts .
Q & A
Q. What are the optimal synthetic routes for Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate?
Methodological Answer: The synthesis involves sequential protection of amino groups and thiol-ene coupling. A validated approach includes:
Boc Protection : React the primary amine with tert-butyl chloroformate in tetrahydrofuran (THF) using potassium tert-butoxide as a base to form the tert-butoxycarbonyl (Boc) group .
Cbz Protection : Introduce the phenylmethoxycarbonyl (Cbz) group via benzyl chloroformate under alkaline conditions (pH 9–10) to protect the secondary amine.
Sulfanyl Linkage : Employ a Michael addition or thiol-ene "click" chemistry to conjugate the ethylsulfanyl moiety, ensuring regioselectivity by using UV initiators (e.g., 2,2-dimethoxy-2-phenylacetophenone) in inert atmospheres .
Key Considerations :
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Monitor reaction progress using TLC (Rf = 0.3–0.5 in 30% EtOAc/hexane).
Q. How to characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (calculated [M+H]⁺ ~535.6 g/mol).
- HPLC : Optimize reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for purity assessment (>95% by area normalization) .
Advanced Research Questions
Q. How does the presence of dual protecting groups (Boc and Cbz) influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
-
Orthogonal Deprotection :
-
Steric Effects : The bulky tert-butyl group may hinder coupling efficiency in SPPS. Mitigate by using elevated temperatures (40–50°C) or microwave-assisted synthesis.
-
Data Table :
Protecting Group Deprotection Agent Compatibility with SPPS Boc TFA/DCM High (prevents backbone cleavage) Cbz H₂/Pd-C Limited (risk of side-chain reduction)
Q. What strategies are effective in analyzing and resolving racemization during the synthesis of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol 90:10) to detect enantiomers. Racemization typically occurs during esterification or sulfanyl conjugation.
- Mitigation :
- Circular Dichroism (CD) : Monitor optical activity at 220–250 nm to confirm chiral integrity post-synthesis.
Q. How to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
-
Accelerated Stability Testing :
-
Data Table :
Condition Degradation Pathway Half-Life (25°C) pH 1.0 (HCl) Boc cleavage <1 hour pH 7.4 (PBS) Minimal degradation >30 days 60°C (dry) Ester hydrolysis ~14 days
Q. What computational methods can predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with protease enzymes (e.g., HIV-1 protease). The ethylsulfanyl group may act as a hydrogen bond acceptor.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key parameters:
- RMSD < 2.0 Å indicates stable binding.
- Solvent-accessible surface area (SASA) analysis for hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
